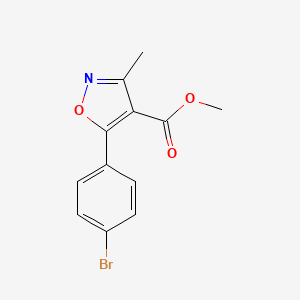

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWJQDKQALEQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel therapeutics. Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, the subject of this guide, is a key intermediate in the synthesis of various potential drug candidates. The presence of the bromophenyl group provides a handle for further functionalization through cross-coupling reactions, while the methyl and carboxylate moieties can be tailored to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the most reliable synthetic pathway to this valuable building block, including a detailed experimental protocol, mechanistic insights, and a discussion of alternative synthetic strategies.

Core Synthesis Pathway: 1,3-Dipolar Cycloaddition

The most robust and regioselective method for the synthesis of 5-aryl-3-methylisoxazole-4-carboxylates is the [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester.[1][2] This approach offers excellent control over the substitution pattern of the resulting isoxazole ring.

Overall Reaction Scheme

Figure 1: Overall synthetic scheme for this compound.

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

The first step involves the conversion of 4-bromobenzaldehyde to its corresponding oxime. This is a standard condensation reaction with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine.

Experimental Protocol:

-

To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq).

-

Add a base, such as sodium hydroxide or sodium acetate (1.2 eq), portion-wise while stirring at room temperature.

-

Continue stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield 4-bromobenzaldehyde oxime.

Step 2: In Situ Generation of 4-Bromobenzonitrile Oxide and 1,3-Dipolar Cycloaddition

The key step in this synthesis is the 1,3-dipolar cycloaddition of 4-bromobenzonitrile oxide with methyl acetoacetate. The nitrile oxide is a reactive intermediate and is typically generated in situ from the previously synthesized oxime. A common method for this transformation is the oxidation of the aldoxime with a mild oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).

Mechanistic Insight:

The reaction proceeds through a concerted pericyclic mechanism, as proposed by Huisgen. The regioselectivity of the cycloaddition is governed by the electronic properties of the dipole (nitrile oxide) and the dipolarophile (enolate of methyl acetoacetate). The enolate of methyl acetoacetate attacks the carbon of the nitrile oxide, leading to the desired 5-substituted isoxazole.

Figure 2: Simplified mechanism of the 1,3-dipolar cycloaddition.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde oxime (1.0 eq) and methyl acetoacetate (1.2 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Add a base, such as triethylamine (1.5 eq), to the mixture.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of N-chlorosuccinimide (1.1 eq) in the same solvent to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization of the Final Product

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the 4-bromophenyl group appearing as two doublets in the range of 7.5-7.8 ppm. - A singlet for the methyl ester protons around 3.8-4.0 ppm. - A singlet for the methyl group on the isoxazole ring around 2.5-2.7 ppm. |

| ¹³C NMR | - Carbonyl carbon of the ester at ~160-165 ppm. - Quaternary carbons of the isoxazole ring at ~110-115 ppm (C4), ~160-165 ppm (C3), and ~165-170 ppm (C5). - Aromatic carbons of the bromophenyl group. - Methyl carbons of the ester and the ring substituent. |

| Mass Spec. | - The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₀BrNO₃, MW: 296.12 g/mol ) will be observed, showing the characteristic isotopic pattern for a bromine-containing compound. |

| IR | - A strong absorption band for the ester carbonyl group around 1720-1740 cm⁻¹. - C=N and C=C stretching vibrations of the isoxazole ring in the range of 1500-1650 cm⁻¹. |

Alternative Synthesis Routes

While the 1,3-dipolar cycloaddition is the most common and regioselective method, other strategies can be employed for the synthesis of polysubstituted isoxazoles.

| Method | Description | Advantages | Disadvantages |

| Condensation of β-Diketones with Hydroxylamine | This is a classical method for isoxazole synthesis where a 1,3-dicarbonyl compound reacts with hydroxylamine. For the target molecule, a suitably substituted 1,3-diketone would be required. | Simple starting materials. | Often leads to a mixture of regioisomers, requiring separation. The required β-diketone may not be readily available. |

| Reaction of Enamino Ketones with Hydroxylamine | Enamino ketones can react with hydroxylamine to form isoxazoles. The enamino ketone can be prepared from a β-ketoester and an amine. | Good yields and regioselectivity can be achieved under optimized conditions. | Requires the pre-formation of the enamino ketone. |

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a 1,3-dipolar cycloaddition reaction. This in-depth guide has provided a detailed, step-by-step protocol for this synthesis, grounded in established chemical principles and supported by relevant literature. The provided characterization data and discussion of alternative routes offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The strategic importance of this isoxazole derivative as a versatile building block underscores the value of a reliable and well-understood synthetic pathway.

References

An In-Depth Technical Guide to Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. This distinction arises from its remarkable versatility and presence in a wide array of biologically active compounds. The unique electronic properties, metabolic stability, and capacity to participate in diverse non-covalent interactions have established isoxazoles as a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

This technical guide focuses on a specific, synthetically valuable isoxazole derivative: Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate . This compound serves as a key intermediate in the synthesis of more complex molecules, leveraging the reactivity of the bromine atom and the ester functionality for further chemical modifications. Understanding its physicochemical properties and the methodologies for its synthesis and characterization is paramount for researchers aiming to incorporate this versatile building block into their drug discovery and development pipelines.

Molecular Structure and Key Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and inherent physical and chemical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for various applications.

Chemical Structure

Figure 1: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source/Justification |

| Molecular Formula | C₁₁H₈BrNO₃ | --INVALID-LINK-- |

| Molecular Weight | 282.09 g/mol | --INVALID-LINK-- |

| CAS Number | 517870-15-4 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Predicted based on related compounds |

| Melting Point | > 200 °C (decomposes) | The carboxylic acid precursor melts at 216-218 °C. The methyl ester is expected to have a similar or slightly lower melting point. --INVALID-LINK-- |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. Insoluble in water. | Predicted based on the structure and general solubility of similar organic compounds. |

| pKa | Not applicable (ester) | - |

| LogP | ~3.5 | Predicted based on computational models and the lipophilic nature of the bromophenyl group. |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically achieved through a two-step process: the formation of the isoxazole ring followed by esterification of the carboxylic acid.

Synthesis Workflow Diagram

Figure 2: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

This precursor can be synthesized via a well-established method for forming 3,5-disubstituted isoxazoles. A common approach involves the reaction of an appropriate aldehyde with hydroxylamine to form an oxime, which then undergoes cycloaddition with a β-ketoester.

-

Oxime Formation: To a solution of 4-bromobenzaldehyde in ethanol, add an equimolar amount of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Cycloaddition: After cooling the reaction mixture, add ethyl acetoacetate and a catalytic amount of a dehydrating agent such as anhydrous zinc chloride. Reflux the mixture for 4-6 hours.

-

Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide in a mixture of water and ethanol. Reflux for an additional 2-3 hours to hydrolyze the ethyl ester.

-

Work-up and Isolation: After cooling, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This classic esterification method utilizes an excess of the alcohol in the presence of a strong acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are detailed protocols for the key analytical techniques.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute and observe the sample.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for organic compounds.

Predicted Spectral Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~2.5 ppm (s, 3H, -CH₃)

-

δ ~3.9 ppm (s, 3H, -OCH₃)

-

δ ~7.6 ppm (d, 2H, Ar-H ortho to Br)

-

δ ~7.7 ppm (d, 2H, Ar-H meta to Br)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~12 ppm (-CH₃)

-

δ ~52 ppm (-OCH₃)

-

δ ~115 ppm (C-isoxazole)

-

δ ~125 ppm (C-Br)

-

δ ~129 ppm (Ar-CH)

-

δ ~132 ppm (Ar-CH)

-

δ ~160 ppm (C-isoxazole)

-

δ ~162 ppm (C=O)

-

δ ~170 ppm (C-isoxazole)

-

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying functional groups.

Predicted Key IR Absorptions:

-

~1720 cm⁻¹ (C=O stretch of the ester)

-

~1600 cm⁻¹ (C=N stretch of the isoxazole ring)

-

~1250 cm⁻¹ (C-O stretch of the ester)

-

Aromatic C-H and C=C stretches in the fingerprint region.

Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z 281 and 283 in an approximately 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Loss of the methoxy group (-OCH₃, m/z 250/252), loss of the carbomethoxy group (-COOCH₃, m/z 222/224).

Protocol (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are accelerated and separated by the mass analyzer.

-

The detector records the abundance of each ion at a specific m/z value.

Conclusion

This compound is a valuable and versatile building block for the synthesis of more complex, biologically active molecules. This guide has provided a comprehensive overview of its key physicochemical properties, a plausible and detailed synthetic route, and robust protocols for its analytical characterization. By leveraging the information and methodologies presented herein, researchers in drug discovery and related fields can confidently synthesize, purify, and characterize this important isoxazole derivative, paving the way for the development of novel therapeutic agents.

References

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate CAS number 517870-15-4

An In-depth Technical Guide to Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Core and a Point of Clarification

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role in the development of potent therapeutic agents.[2] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3][4][5] Notable drugs such as the antirheumatic agent leflunomide and the COX-2 inhibitor valdecoxib feature the isoxazole ring as their core pharmacophore, underscoring its pharmacological significance.[3]

This guide focuses on a specific derivative, This compound . It is critical, however, to address a point of ambiguity at the outset. The provided CAS Number, 517870-15-4 , corresponds in chemical databases to an isomer, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate .[6][7] This document will primarily detail the synthesis and properties of the titled compound (the 3-methyl-4-carboxylate isomer) while providing comparative data where available to ensure clarity and scientific accuracy for the research community.

Structural and Physicochemical Profile

The substitution pattern on the isoxazole ring dictates the molecule's steric, electronic, and pharmacokinetic properties. The key components of this compound are:

-

The Isoxazole Core: Provides a stable aromatic scaffold. The weak N-O bond can also be cleaved under certain conditions, offering a route to diverse chemical transformations.[1]

-

The 5-(4-bromophenyl) Group: The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the facile generation of diverse analogues. Its presence also increases lipophilicity, potentially influencing membrane permeability and target engagement.

-

The 3-methyl Group: Influences the electronic landscape and steric profile of the molecule.

-

The 4-carboxylate Group: The methyl ester at the C4 position is a key functional group. It can act as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid, a common feature in molecules designed to interact with enzyme active sites or receptors.[8]

Comparative Physicochemical Data

The following table summarizes key properties for the titled compound and its related isomers to aid in their differentiation.

| Property | This compound | Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate | 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid |

| CAS Number | 1228689-61-9 (Reported)[9] | 517870-15-4[6][7] | 91182-58-0[10] |

| Molecular Formula | C₁₁H₈BrNO₃ | C₁₁H₈BrNO₃[6] | C₁₁H₈BrNO₃[10] |

| Molecular Weight | 282.09 g/mol | 282.09 g/mol [6] | 282.09 g/mol [10] |

| Appearance | White to off-white Solid (Predicted)[9] | - | Powder[10] |

| Boiling Point | 403.9±45.0 °C (Predicted)[9] | - | - |

| Density | 1.472±0.06 g/cm³ (Predicted)[9] | - | - |

| Melting Point | - | - | 216-218 °C[10] |

| LogP | - | 2.89 (Predicted)[6] | 2.6 (Predicted)[11] |

Synthesis and Mechanistic Insight

The construction of the substituted isoxazole-4-carboxylate ring is a critical process for accessing this class of compounds. A reliable and efficient method involves the cyclization of a β-enamino ketoester with hydroxylamine.[9]

Detailed Experimental Protocol

Objective: To synthesize this compound.

Reaction: Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate + Hydroxylamine Hydrochloride → this compound

Materials:

-

Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate (1.0 eq)

-

Hydroxylamine hydrochloride (1.0 eq)[9]

-

Acetic acid (solvent)[9]

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a stirred solution of methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate (2.5 mmol) in acetic acid (10 mL), add hydroxylamine hydrochloride (2.5 mmol) under a nitrogen atmosphere.[9]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[9]

-

Monitor the reaction to completion using an appropriate method (e.g., Thin Layer Chromatography).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid and afford the crude product.[9]

-

The resulting crude product, this compound, can often be used for subsequent steps without further purification or can be purified by column chromatography or recrystallization if required.[9]

Causality and Experimental Rationale:

-

Hydroxylamine Hydrochloride: Serves as the source of the N-O fragment required to form the isoxazole ring.

-

Acetic Acid: Acts as both a solvent and a mild acid catalyst, facilitating the condensation and subsequent cyclization steps.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration, driving the reaction to completion.

-

Nitrogen Atmosphere: While not always strictly necessary, it prevents potential oxidative side reactions at high temperatures.

Synthesis Workflow Diagram

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Potential activities of isoxazole derivatives [wisdomlib.org]

- 6. CAS#:517870-15-4 | Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. Buy 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 1736-21-6 [smolecule.com]

- 9. 4-Isoxazolecarboxylic acid, 5-(4-broMophenyl)-3-Methyl-, Methyl ester | 1228689-61-9 [m.chemicalbook.com]

- 10. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97 91182-58-0 [sigmaaldrich.com]

- 11. PubChemLite - 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Synthesis and Characterization of Substituted Bromophenyl Methylisoxazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate and its closely related, more extensively documented isomer, methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate. Due to the ambiguity in public domain data for the former, this document will first clarify the systematic nomenclature of the isoxazole scaffold. It will then leverage established synthetic precedents and spectroscopic data from analogous compounds to provide a robust framework for the synthesis, characterization, and potential applications of this class of molecules. The isoxazole core is a privileged scaffold in medicinal chemistry, and derivatives bearing a bromophenyl moiety are of significant interest for their potential as anticancer, anti-inflammatory, and antibacterial agents.[1][2][3] This guide is intended to be a practical resource for researchers engaged in the design and development of novel isoxazole-based therapeutics.

Introduction and Nomenclature of the Isoxazole Core

The isoxazole ring is an aromatic five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[4] The numbering of the ring begins at the oxygen atom and proceeds towards the nitrogen, as illustrated below. This numbering is critical for the unambiguous assignment of substituent positions.

The topic of this guide, "this compound," specifies a precise substitution pattern. However, a survey of chemical databases reveals a higher prevalence of its isomer, "Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate." The structural difference is significant, relating to the positions of the methyl and bromophenyl groups.

-

Topic Compound: 5-(4-bromophenyl), 3-methyl, 4-(methyl carboxylate)

-

Common Isomer: 3-(4-bromophenyl), 5-methyl, 4-(methyl carboxylate)

Given the available literature, this guide will focus on the synthesis and properties of the 3-(4-bromophenyl)-5-methyl isomer as a well-documented archetype, while presenting a synthetic route adaptable for the 5-(4-bromophenyl)-3-methyl isomer.

Physicochemical Properties and Data

| Property | Value | Source |

| Compound Name | 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | Sigma-Aldrich |

| CAS Number | 91182-58-0 | [5][6] |

| Molecular Formula | C₁₁H₈BrNO₃ | [5][6] |

| Molecular Weight | 282.09 g/mol | [5][6] |

| Appearance | Powder | [5] |

| Melting Point | 216-218 °C | [5] |

| SMILES | Cc1onc(-c2ccc(Br)cc2)c1C(O)=O | [5] |

| InChI Key | DTWRRPFCWHWFSM-UHFFFAOYSA-N | [5] |

The corresponding methyl ester would have a molecular formula of C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol . Its physical state would likely be a crystalline solid, and it would exhibit greater solubility in organic solvents compared to the carboxylic acid precursor.

Synthesis of Trisubstituted Isoxazoles: A Mechanistic Approach

The most versatile and widely adopted method for constructing the 3,5-disubstituted-4-carboxyisoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an activated alkyne, or a related reaction with a β-ketoester derivative.[4][7][8]

Proposed Synthesis of Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

This synthesis proceeds via a well-established multi-step sequence. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow Diagram:

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. isasjournal.isasbharat.in [isasjournal.isasbharat.in]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. 3-(4-溴苯基)-5-甲基异噁唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

discovery and history of isoxazole-4-carboxylate derivatives

An In-Depth Technical Guide to the Discovery and History of Isoxazole-4-Carboxylate Derivatives

Abstract

The isoxazole ring system represents a cornerstone in heterocyclic chemistry, serving as a "privileged scaffold" in modern drug discovery. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of a specific, highly valuable subclass: the isoxazole-4-carboxylate derivatives. We will journey from the foundational discoveries that first defined the isoxazole ring to the sophisticated synthetic strategies developed for the 4-carboxylate series. A central focus will be a detailed case study on the landmark drug Leflunomide, illustrating the critical role of the isoxazole core in prodrug design and its metabolic activation. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not just a historical account, but a field-proven perspective on the causality behind experimental choices and the evolution of this remarkable pharmacophore.

Chapter 1: Foundational Synthesis of the Isoxazole Heterocycle

The story of isoxazole chemistry begins in the late 19th century. While the cyclic structure of 3-methyl-5-phenylisoxazole was first correctly identified by Ludwig Claisen in 1888, it was the extensive work of Quilico and his school from the 1930s onwards that truly illuminated the synthetic potential of constructing the ring system from nitrile oxides.[1] These early investigations laid the groundwork for what would become the most powerful and versatile method for isoxazole synthesis: the 1,3-dipolar cycloaddition.

The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

The work of Rolf Huisgen in the 1960s revolutionized the synthesis of five-membered heterocycles, including isoxazoles.[2][3] He established the 1,3-dipolar cycloaddition as a concerted, pericyclic reaction between a 1,3-dipole (like a nitrile oxide) and a dipolarophile (like an alkyne or alkene).[3][4] This reaction is a cornerstone of heterocyclic chemistry due to its high efficiency and stereospecificity.[2][4]

The reaction proceeds via a concerted mechanism where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile participate in a pericyclic shift, forming the five-membered ring in a single, stereoconservative step.[4] When a nitrile oxide reacts with an alkyne, the resulting product is a stable, aromatic isoxazole ring.[2][3]

References

Unlocking New Therapeutic Avenues: A Guide to Identifying and Validating Novel Targets for Isoxazole Compounds

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern drug discovery.[1][2] Its unique physicochemical properties—including its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and modulate pharmacokinetic profiles—have cemented its status as a "privileged scaffold".[3][4] From the antibacterial action of sulfamethoxazole to the anti-inflammatory effects of valdecoxib, isoxazole-containing molecules have demonstrated a remarkable breadth of biological activity.[2][5] This guide moves beyond established applications to provide a forward-looking perspective on identifying the next generation of therapeutic targets for novel isoxazole derivatives. We will explore promising, underexploited biological pathways and provide robust, field-proven methodologies for target identification and validation, empowering researchers to translate chemical novelty into therapeutic innovation.

Part 1: The Expanding Target Landscape for Isoxazole Derivatives

The therapeutic versatility of isoxazoles stems from their ability to interact with a wide array of biological targets.[6][7][8] While their roles in antimicrobial and anti-inflammatory therapies are well-documented, emerging research points toward significant potential in treating metabolic diseases, neurological disorders, and cancer.[9][10]

Established Therapeutic Targets: A Foundation of Clinical Success

A brief overview of clinically validated targets provides context for the scaffold's potential. Marketed drugs have successfully targeted:

-

Enzymes: Cyclooxygenase-2 (COX-2) by the anti-inflammatory drug Valdecoxib and Dihydropteroate synthase by the antibiotic Sulfamethoxazole.[2][5]

-

Ion Channels: GABA-A receptors, modulated by isoxazole derivatives for sedative or anxiolytic effects.[11]

-

Bacterial Proteins: Penicillin-binding proteins, the target of beta-lactam antibiotics like Cloxacillin and Oxacillin.[2][4]

These successes validate the isoxazole core as a pharmacologically favorable entity and a launchpad for exploring novel mechanisms of action.

Emerging & Potential Therapeutic Targets

Current research efforts are focused on complex intracellular signaling nodes where isoxazole derivatives are showing significant promise. We will focus on three such target classes that represent major unmet medical needs.

Chronic conditions like type 2 diabetes and dyslipidemia are driven by metabolic dysregulation.[12][13] Isoxazoles are being investigated as modulators of key metabolic sensors.

-

AMP-activated protein kinase (AMPK): As a central regulator of cellular energy homeostasis, AMPK activation switches cellular processes from ATP-consuming (anabolic) to ATP-producing (catabolic) pathways.[14][15] This makes it an exceptional target for type 2 diabetes and related metabolic disorders.[12][16] Isoxazole-based compounds can be designed to allosterically activate AMPK, mimicking the effects of cellular energy stress to improve glucose uptake and lipid metabolism.[17]

-

Peroxisome Proliferator-Activated Receptors (PPARs): This family of nuclear receptors (isoforms α, γ, δ) acts as ligand-activated transcription factors regulating genes involved in lipid and glucose metabolism.[18][19] PPARγ is the target of thiazolidinedione drugs for diabetes, while PPARα is targeted by fibrates for dyslipidemia.[13][20] Novel isoxazole derivatives are being developed as selective single-isoform agonists or as dual/pan-PPAR agonists to achieve a broader, more potent metabolic effect.[13][21]

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[22][23] Their inhibition can restore neurotransmitter balance, making them validated targets for depression and Parkinson's disease.[24][25] The isoxazole scaffold serves as a versatile framework for developing potent and, crucially, isoform-selective MAO inhibitors, which can reduce the side effects associated with non-selective agents.[26]

The anticancer activity of isoxazoles is a major area of investigation, with compounds targeting various hallmarks of cancer.[1][9][27]

-

Heat Shock Protein 90 (Hsp90): This molecular chaperone is essential for the stability and function of numerous oncogenic proteins. Its inhibition leads to the simultaneous degradation of multiple cancer-driving proteins, making it an attractive therapeutic target.[9]

-

Receptor Tyrosine Kinases (e.g., VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is often driven by kinases like VEGFR-2. Isoxazole hybrids have been shown to inhibit such kinases, representing a potential anti-angiogenic strategy.[28]

The following table summarizes representative data for hypothetical, yet plausible, isoxazole compounds against these emerging target classes.

| Compound ID | Target Class | Specific Target | Assay Type | Potency (IC50/EC50) | Selectivity |

| ISO-AMPK-01 | Metabolic | AMPK | FRET Assay | 85 nM (EC50) | >100-fold vs. major kinases |

| ISO-PPAR-07 | Metabolic | PPARγ | Luciferase Assay | 150 nM (EC50) | 50-fold vs. PPARα; >200-fold vs. PPARδ |

| ISO-MAO-11 | Neurological | MAO-B | Amplex Red Assay | 25 nM (IC50) | 300-fold vs. MAO-A |

| ISO-HSP-03 | Oncology | Hsp90 | FP Assay | 45 nM (IC50) | N/A (Chaperone) |

| ISO-VEGFR-05 | Oncology | VEGFR-2 | Kinase Glo Assay | 60 nM (IC50) | >50-fold vs. a panel of 50 other kinases |

Part 2: A Practical Guide to Target Identification and Validation

Identifying the specific molecular target of a phenotypically active isoxazole compound is the most critical and challenging step in drug discovery.[29][30] This process, known as target deconvolution, requires a multi-pronged, orthogonal approach to build a high-confidence case for a compound's mechanism of action.[31][32]

Workflow for Target Deconvolution and Validation

The following diagram illustrates a robust, logical workflow. The key principle is to begin with unbiased, discovery-based methods to generate hypotheses and then systematically validate these hypotheses with increasingly specific biochemical and cell-based assays.

Caption: A logical workflow for identifying and validating the molecular target of a bioactive compound.

Detailed Experimental Protocols

Here we provide step-by-step methodologies for key stages in the target validation process. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

This technique is a cornerstone of target deconvolution, leveraging the binding affinity of the compound to physically isolate its protein targets from a complex biological sample.[29][33]

-

Objective: To identify proteins from a cell lysate that physically bind to an immobilized isoxazole compound.

-

Methodology:

-

Compound Immobilization:

-

Synthesize an analog of the lead isoxazole compound containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid).

-

Causality: The linker is crucial to distance the compound from the solid support, minimizing steric hindrance and ensuring the binding pocket remains accessible to target proteins.

-

Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).

-

Prepare a parallel batch of "control" beads, where the linker is attached but the isoxazole compound is omitted. This is a critical control .

-

-

Lysate Preparation:

-

Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and harvest.

-

Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the compound-immobilized beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Causality: Incubation at 4°C minimizes protein degradation and non-specific hydrophobic interactions.

-

-

Washing:

-

Wash the beads extensively (5-7 times) with lysis buffer containing a low concentration of a mild detergent (e.g., 0.1% Tween-20).

-

Causality: This is the most critical step for success. Insufficient washing leaves a high background of non-specific binders, while overly harsh washing can elute true, low-affinity binders. The stringency must be optimized.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be done non-specifically (e.g., with SDS-PAGE loading buffer) or specifically by competing with a high concentration of the free, non-immobilized isoxazole compound.

-

Trustworthiness: Specific elution with the free compound provides higher confidence that the eluted proteins are true binders, as they are displaced by a competitive interaction.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise protein bands that are present in the compound-bead eluate but absent or significantly reduced in the control-bead eluate.

-

Identify the proteins using in-gel trypsin digestion followed by LC-MS/MS (liquid chromatography-tandem mass spectrometry).

-

-

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm direct physical binding between a purified protein and a small molecule.

-

Objective: To determine if the isoxazole compound directly binds to a purified candidate protein and stabilizes it against thermal denaturation.

-

Methodology:

-

Preparation:

-

Express and purify the candidate protein identified from the affinity chromatography experiment.

-

Prepare a solution of a lipophilic fluorescent dye (e.g., SYPRO Orange) that fluoresces upon binding to hydrophobic regions of a protein.

-

Prepare a dilution series of the isoxazole compound.

-

-

Assay Setup:

-

In a 96- or 384-well PCR plate, mix the purified protein, SYPRO Orange dye, and either the isoxazole compound or a vehicle control (e.g., DMSO).

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal gradient, slowly increasing the temperature from ~25°C to 95°C.

-

Measure the fluorescence at each temperature increment.

-

-

Data Analysis:

-

As the protein unfolds (denatures), its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

-

Plot fluorescence versus temperature to generate a melting curve. The midpoint of this transition is the melting temperature (Tm).

-

Interpretation: A ligand that binds and stabilizes the protein will increase the energy required to unfold it, resulting in a positive shift in the Tm (ΔTm). A significant ΔTm is strong evidence of direct physical interaction.

-

-

Visualizing a Key Signaling Pathway: AMPK

Understanding the target's role in cellular signaling is essential for predicting the therapeutic effect of a compound. The AMPK pathway is a prime example of a central metabolic control system and a promising target for isoxazole derivatives.

Caption: The AMPK signaling pathway, a key therapeutic target for metabolic diseases.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[3][10] The future of isoxazole drug discovery lies in moving beyond traditional targets and applying systematic, rigorous validation workflows to novel and challenging biological pathways. By integrating unbiased discovery techniques like affinity proteomics with robust biophysical and cell-based validation assays, researchers can successfully deconvolve complex phenotypes and identify high-value targets. The potential for developing next-generation isoxazole-based therapies for metabolic disease, neurodegeneration, and cancer is immense, promising to deliver significant clinical impact in the years to come.[2][6]

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ijpca.org [ijpca.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Diabetic cardiovascular disease--AMP-activated protein kinase (AMPK) as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMP-activated protein kinase as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [AMP-activated protein kinase (AMPK) as therapeutic target] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. [AMP-activated protein kinase (AMPK) as therapeutic target]. | Semantic Scholar [semanticscholar.org]

- 18. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 20. PPAR agonist - Wikipedia [en.wikipedia.org]

- 21. What are PPAR agonists and how do they work? [synapse.patsnap.com]

- 22. mdpi.com [mdpi.com]

- 23. Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors [mdpi.com]

- 24. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibitor design for monoamine oxidases. | Semantic Scholar [semanticscholar.org]

- 27. Potential activities of isoxazole derivatives [wisdomlib.org]

- 28. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 31. books.rsc.org [books.rsc.org]

- 32. books.rsc.org [books.rsc.org]

- 33. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

A Technical Guide to the Predicted Spectroscopic Profile of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Introduction

This guide provides a detailed, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. The predictions are grounded in fundamental spectroscopic principles and supported by data from structurally analogous compounds, offering a robust framework for researchers to confirm its identity and purity.

Figure 1: Molecular Structure.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. The predicted spectrum for the title compound is characterized by distinct signals corresponding to its three primary structural motifs: the 4-bromophenyl ring, the ester methyl group, and the isoxazole methyl group.

Expertise & Causality: The predicted chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the isoxazole ring and the bromine atom will deshield the aromatic protons. The ester methyl group is deshielded by the adjacent oxygen, while the isoxazole methyl group is influenced by the ring's aromatic character.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-2', H-6' (Aromatic) | 7.65 - 7.75 | Doublet (d) | 2H | Protons ortho to the bromine atom on the phenyl ring. They form an AA'BB' system with H-3' and H-5'. |

| H-3', H-5' (Aromatic) | 7.55 - 7.65 | Doublet (d) | 2H | Protons meta to the bromine atom, ortho to the isoxazole ring. Their chemical shift is similar to related 5-aryl isoxazoles.[1] |

| -COOCH₃ (Ester Methyl) | 3.80 - 3.95 | Singlet (s) | 3H | Typical range for a methyl ester. The singlet multiplicity indicates no adjacent protons. |

| C3-CH₃ (Isoxazole Methyl) | 2.70 - 2.85 | Singlet (s) | 3H | Characteristic shift for a methyl group attached to a C3 position of an isoxazole ring. |

Predicted ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy identifies all unique carbon environments within the molecule. The spectrum is expected to show 10 distinct signals, as symmetry in the 4-bromophenyl ring results in two pairs of equivalent carbons.

Expertise & Causality: The chemical shifts of the isoxazole ring carbons are highly dependent on their position and the nature of their substituents. The carbonyl carbon of the ester will be the most deshielded signal. The carbon atom bonded to bromine (C-4') will have its chemical shift influenced by the heavy atom effect.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted δ (ppm) | Rationale |

| C=O (Ester) | 162.0 - 164.0 | Typical range for a carbonyl carbon of an α,β-unsaturated ester. |

| C5 (Isoxazole) | 171.0 - 173.0 | Highly deshielded due to attachment to the electronegative oxygen and the phenyl ring. |

| C3 (Isoxazole) | 160.0 - 162.0 | Deshielded due to attachment to the nitrogen atom and the methyl group. |

| C1' (Aromatic) | 127.0 - 129.0 | The ipso-carbon of the phenyl ring attached to the isoxazole. |

| C3', C5' (Aromatic) | 132.0 - 133.0 | Aromatic CH carbons ortho to the bromine atom. |

| C2', C6' (Aromatic) | 129.5 - 131.0 | Aromatic CH carbons meta to the bromine atom. |

| C4' (Aromatic) | 125.0 - 127.0 | Carbon atom directly bonded to the bromine atom. |

| C4 (Isoxazole) | 112.0 - 114.0 | Relatively shielded carbon within the heterocyclic ring. |

| -COOCH₃ (Ester Methyl) | 52.0 - 53.0 | Characteristic chemical shift for a methyl ester carbon. |

| C3-CH₃ (Isoxazole Methyl) | 13.0 - 15.0 | Typical high-field signal for a methyl group on an aromatic ring. |

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: The key diagnostic peaks will be the strong C=O stretch of the ester, which is a highly reliable and intense absorption, and the C-O stretches associated with the ester linkage. The aromatic and heterocyclic ring stretches provide confirmatory evidence of the core structure.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2990 - 2950 | Medium | Aliphatic C-H Stretch (from methyl groups) |

| ~1735 | Strong | C=O Stretch (Ester carbonyl) |

| ~1610, ~1590, ~1480 | Medium-Strong | C=C and C=N Stretches (Aromatic and Isoxazole rings) |

| 1300 - 1250 | Strong | Asymmetric C-O-C Stretch (Ester) |

| 1150 - 1100 | Strong | Symmetric C-O-C Stretch (Ester) |

| ~1070 | Strong | C-Br Stretch (Aromatic) |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization. For the title compound, electron ionization (EI) would be a standard method.

Trustworthiness & Self-Validation: The most critical diagnostic feature in the mass spectrum will be the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. Therefore, the molecular ion peak (M⁺) and any fragment containing bromine will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 mass units. This provides an unambiguous confirmation of the presence of one bromine atom.

Molecular Ion:

-

Formula: C₁₂H₁₀BrNO₃

-

Monoisotopic Mass: 294.9844 Da (for ⁷⁹Br) and 296.9823 Da (for ⁸¹Br)

Predicted Fragmentation Pathway:

Figure 2: Predicted MS Fragmentation.

Methodologies for Synthesis and Characterization

While a specific protocol for the title compound is not detailed in the provided sources, a reliable synthetic route can be designed based on established methods for preparing substituted isoxazoles.[2][3]

A. Hypothetical Synthesis Protocol:

-

Reaction Setup: To a solution of an appropriate β-ketoester precursor, such as methyl 3-(4-bromophenyl)-3-oxopropanoate, in ethanol, add hydroxylamine hydrochloride and sodium acetate.

-

Cyclization: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The hydroxylamine will react with the diketone moiety to form the isoxazole ring.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid, wash with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

B. Spectroscopic Analysis Workflow:

Figure 3: Characterization Workflow.

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or by dissolving it in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI). Acquire the mass spectrum, ensuring sufficient resolution to observe the Br isotopic pattern.

Conclusion

This guide presents a comprehensive and scientifically grounded prediction of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra provide a detailed fingerprint for the molecule, highlighting the expected chemical shifts, vibrational frequencies, and fragmentation patterns. Researchers and drug development professionals can use this authoritative guide as a benchmark for verifying the synthesis and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

solubility and stability of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Foreword: Proactive Characterization in Drug Discovery

In modern drug development, the principle of "fail early, fail cheap" is paramount. A promising lead candidate's ultimate success hinges not only on its pharmacological activity but also on its physicochemical properties. Among these, solubility and stability are foundational pillars that dictate a molecule's developability, influencing everything from formulation strategies to its in vivo performance and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of these critical attributes for the novel compound, this compound.

The isoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities and favorable physicochemical characteristics.[1][2] Compounds incorporating this heterocycle are candidates for a range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.[3][4][5] this compound, as a specific derivative, warrants a thorough and early-stage characterization to preempt potential development hurdles. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them.

Part 1: Solubility Profiling

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. A compound must be in solution to permeate biological membranes. We will delineate the methodologies for determining both kinetic and thermodynamic solubility, as each provides distinct and valuable insights at different stages of the development process.

Kinetic vs. Thermodynamic Solubility: A Strategic Distinction

-

Kinetic Solubility is typically measured early in discovery. It assesses the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[6] This high-throughput method is invaluable for ranking large numbers of compounds but may overestimate the true solubility as it does not represent an equilibrium state.[7][8]

-

Thermodynamic (or Equilibrium) Solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[9] This "shake-flask" method is lower-throughput but represents the gold standard for determining a compound's intrinsic solubility, crucial for pre-formulation and later development stages.

Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)

This protocol outlines a high-throughput method for estimating the kinetic solubility of this compound.

Causality: The choice of a turbidimetric assay is based on its speed and suitability for early-stage screening. The appearance of turbidity directly correlates with the compound precipitating out of solution, allowing for a rapid determination of the solubility limit.[10]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottomed 96-well plate pre-filled with 198 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This maintains a constant 1% DMSO concentration, minimizing co-solvent effects.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[6]

-

Turbidity Reading: Measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the definitive method for measuring the equilibrium solubility of the compound.

Causality: The shake-flask method is chosen for its accuracy. By allowing the system to reach equilibrium over an extended period, we ensure the measurement reflects the true, stable solubility of the solid form of the compound in the aqueous medium.[9]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to a series of vials containing a known volume (e.g., 1 mL) of the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Quantification: Calculate the concentration against a standard curve prepared from a known concentration of the compound.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized for clear interpretation and comparison across different conditions.

| Solubility Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | SGF | 1.2 | 37 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | Acetate Buffer | 4.5 | 37 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | PBS | 7.4 | 37 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | Methanol | N/A | 25 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | Acetonitrile | N/A | 25 | Hypothetical Value | Hypothetical Value |

| SGF: Simulated Gastric Fluid; PBS: Phosphate-Buffered Saline |

Visualization: Solubility Determination Workflow

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Part 2: Stability and Forced Degradation Studies

Understanding a molecule's intrinsic stability is non-negotiable. Forced degradation (or stress testing) is a systematic process to identify the likely degradation products that could form during storage and handling.[11] This is mandated by regulatory bodies like the ICH and is fundamental to developing a stability-indicating analytical method.[2][12]

The Principle of Forced Degradation

The objective is to induce degradation of the drug substance to a target level, typically 5-20%.[13] Over-stressing can lead to secondary degradation products not relevant to real-world stability, while under-stressing may not generate sufficient degradants to challenge the analytical method.[11] These studies are critical for establishing degradation pathways and demonstrating the specificity of the analytical methods used for stability testing.[14]

Experimental Protocol: Forced Degradation Studies

A solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to conduct the following stress tests in parallel.[13]

Step-by-Step Methodology:

-

Acidic Hydrolysis:

-

Condition: Treat the drug solution with 0.1 N HCl.

-

Procedure: Store at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Causality: This condition mimics the acidic environment of the stomach and assesses the lability of functional groups like the ester to acid-catalyzed hydrolysis.

-

-

Basic Hydrolysis:

-

Condition: Treat the drug solution with 0.1 N NaOH.

-

Procedure: Store at room temperature (due to the higher reactivity of isoxazoles and esters under basic conditions) and sample at shorter time points (e.g., 0.5, 1, 2, 4 hours).

-

Causality: The ester and potentially the isoxazole ring are susceptible to base-catalyzed hydrolysis. This test is crucial for understanding degradation pathways in neutral to alkaline pH environments.

-

-

Oxidative Degradation:

-

Condition: Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

-

Procedure: Store at room temperature, protected from light, and sample at various time points (e.g., 2, 4, 8, 24 hours).[13]

-

Causality: This assesses the molecule's susceptibility to oxidation, which can be initiated by atmospheric oxygen or peroxide impurities in excipients.

-

-

Thermal Degradation:

-

Condition: Store the solid drug substance in a controlled oven at an elevated temperature (e.g., 80°C).

-

Procedure: Sample at defined intervals (e.g., 1, 3, 7 days).

-

Causality: This evaluates the solid-state thermal stability of the compound, providing data to inform storage conditions.

-

-

Photolytic Degradation:

-

Condition: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11][12]

-

Procedure: A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Causality: This test is essential to determine if the compound is light-sensitive, which would necessitate protective packaging.

-

Sample Quenching: After each time point, the reaction should be stopped (e.g., by neutralization of acid/base or dilution) and the sample immediately analyzed or stored at -20°C to prevent further degradation.

Visualization: Forced Degradation Study Design

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. database.ich.org [database.ich.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. asianpubs.org [asianpubs.org]

- 9. enamine.net [enamine.net]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, a key heterocyclic scaffold. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous bioactive compounds.[1][2] The synthetic strategy detailed herein is based on the robust and highly regioselective 1,3-dipolar cycloaddition reaction. The protocol is divided into three primary stages: (i) synthesis of 4-bromobenzaldehyde oxime, (ii) conversion to 4-bromobenzohydroximoyl chloride, and (iii) the final base-mediated [3+2] cycloaddition with methyl acetoacetate to yield the target compound. This guide explains the causality behind experimental choices and provides a self-validating framework through detailed procedural steps and characterization guidelines, intended for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Principle

The isoxazole ring is a five-membered heterocycle that serves as a privileged structure in modern pharmacology, appearing in drugs with anticancer, antibiotic, and anti-inflammatory properties.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable target in drug design.

The synthesis of the target 3,4,5-trisubstituted isoxazole is achieved via a Huisgen 1,3-dipolar cycloaddition. This powerful reaction involves the in situ generation of a nitrile oxide from a hydroximoyl chloride precursor. This highly reactive 1,3-dipole is then trapped by a dipolarophile—in this case, the enolate of methyl acetoacetate—to form the stable five-membered isoxazole ring.[4] The chlorination of the precursor aldoxime is a critical activation step, commonly achieved using N-chlorosuccinimide (NCS), which facilitates the subsequent base-induced elimination to form the nitrile oxide.[1][2][5]

Reaction Mechanism Overview

The core of this synthesis is the cycloaddition, which proceeds through a concerted, pericyclic mechanism. The regioselectivity is dictated by the electronic character of the nitrile oxide and the enolate of the β-ketoester, leading specifically to the desired 3,5-disubstituted-4-carboxylate isomer.

Figure 1: Conceptual diagram of the key reaction steps.

Materials and Reagents

Ensure all reagents are of appropriate purity (typically ≥98%) and solvents are anhydrous where specified. Perform all operations in a well-ventilated fume hood.

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier (Example) | Notes |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Sigma-Aldrich | Irritant.[6] |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | Acros Organics | Corrosive, irritant. |

| Sodium Acetate | CH₃COONa | 82.03 | Fisher Scientific | Hygroscopic. |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Alfa Aesar | Oxidizer, corrosive. |

| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | TCI America | Flammable liquid. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Sigma-Aldrich | Corrosive, flammable. Store over KOH. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | Anhydrous grade recommended. Teratogen. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | Solvent for extraction and chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | VWR | Solvent for chromatography. |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Fisher Scientific | Anhydrous, for drying organic layers. |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | For washing organic layers. |

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities proportionally for different scales.

Workflow Overview

Figure 2: Overall experimental workflow for the synthesis.

Part A: Synthesis of 4-Bromobenzaldehyde Oxime

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol).

-

Reagent Addition: Add a solvent mixture of ethanol (10 mL) and water (10 mL). To this suspension, add hydroxylamine hydrochloride (0.76 g, 11.0 mmol, 1.1 eq) and sodium acetate (0.90 g, 11.0 mmol, 1.1 eq).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent. The reaction is typically complete within 4 hours.[1]

-

Workup: Once the starting aldehyde is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting white solid, 4-bromobenzaldehyde oxime, is typically of sufficient purity to proceed to the next step.[7] (Expected yield: >90%).

Part B & C: One-Pot Synthesis of this compound

Causality Note: This part combines the formation of the hydroximoyl chloride and the subsequent cycloaddition into a one-pot procedure. This is efficient as the hydroximoyl chloride intermediate can be unstable and is best used immediately.[1][2]

-

Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 4-bromobenzaldehyde oxime (approx. 10.0 mmol) in 40 mL of anhydrous N,N-dimethylformamide (DMF).

-

Chlorination: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Intermediate Formation: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.[1][5] The formation of 4-bromobenzohydroximoyl chloride is indicated by a color change and can be monitored by TLC.

-

Cycloaddition Setup: To the flask containing the hydroximoyl chloride solution, add methyl acetoacetate (1.28 g, 11.0 mmol, 1.1 eq).

-

Base Addition: Cool the mixture again to 0 °C. Slowly add triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 eq) dropwise via a syringe over 20 minutes. The base neutralizes the HCl generated during chlorination and catalyzes the elimination to form the nitrile oxide, which is immediately trapped by the enolate of methyl acetoacetate.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quenching and Workup: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate may form. Stir for 30 minutes.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove residual TEA, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 95:5 Hexanes:EtOAc and gradually increasing polarity) to afford the pure this compound as a solid.

Characterization Data

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the methyl ester protons (~3.7-3.9 ppm), a singlet for the isoxazole methyl protons (~2.7-2.8 ppm), and two doublets in the aromatic region corresponding to the paradisubstituted bromophenyl ring (~7.5-7.8 ppm).

-

¹³C NMR (101 MHz, CDCl₃): Expected signals for the ester carbonyl, isoxazole ring carbons, aromatic carbons, and the two methyl carbons.

-

Mass Spectrometry (ESI+): The calculated m/z for the [M+H]⁺ ion should be confirmed. For C₁₂H₁₀BrNO₃, the exact mass will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br).

Troubleshooting and Safety

-

Low Yield in Oxime Formation: Ensure the pH is appropriate; sodium acetate acts as a buffer. Incomplete reaction may require longer stirring or gentle warming.

-

No Product after Cycloaddition: The hydroximoyl chloride or nitrile oxide intermediates are moisture-sensitive. Ensure anhydrous conditions are maintained. The quality of the base (TEA) is crucial; use a freshly opened bottle or distilled grade.

-

Multiple Products: Poor regioselectivity is uncommon for this reaction but can occur if the reaction is overheated.[1] Side reactions like nitrile oxide dimerization can be minimized by slow addition of the base at low temperatures.

-